molecular formula C9H10ClNO4S2 B11816838 (2S)-1-(5-chlorothiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid

(2S)-1-(5-chlorothiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11816838
M. Wt: 295.8 g/mol
InChI Key: UYVXUYVAIIWBSW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chloro-2-thienyl)sulfonyl]proline is a chemical compound with the molecular formula C₉H₁₀ClNO₄S₂ and a molecular weight of 295.76 g/mol . It is characterized by the presence of a chlorinated thiophene ring attached to a sulfonyl group and a proline moiety.

Preparation Methods

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]proline typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

1-[(5-Chloro-2-thienyl)sulfonyl]proline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The proline moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10ClNO4S2

Molecular Weight

295.8 g/mol

IUPAC Name

(2S)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)/t6-/m0/s1

InChI Key

UYVXUYVAIIWBSW-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.